molecular formula C10H11N5OS B2687457 3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea CAS No. 943407-91-8

3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea

Cat. No.: B2687457
CAS No.: 943407-91-8
M. Wt: 249.29
InChI Key: VFOFOVIDIIOQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea is an organic compound that features a triazole ring substituted with a methylsulfanyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea typically involves the reaction of 3-(methylsulfanyl)-1H-1,2,4-triazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran, and the reaction is often performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenylurea derivatives.

Scientific Research Applications

3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The triazole ring and phenylurea moiety can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(methylsulfanyl)-1,2,4-triazine: Similar structure but lacks the phenylurea moiety.

    3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole: Similar triazole ring but different substitution pattern.

    Thiazole derivatives: Contain a sulfur and nitrogen heterocycle, similar to the triazole ring.

Uniqueness

3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea is unique due to the combination of the triazole ring with a methylsulfanyl group and a phenylurea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-17-10-13-8(14-15-10)12-9(16)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOFOVIDIIOQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.